molecular formula C18H18ClN3O4 B11115395 N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 324032-37-3

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11115395
CAS No.: 324032-37-3
M. Wt: 375.8 g/mol
InChI Key: QJPUKNGSSZPLEB-UFFVCSGVSA-N
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Description

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential antimicrobial and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process:

    Formation of the hydrazone: The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate in ethanol to form 2-(2-chlorobenzylidene)hydrazine.

    Acylation: The resulting hydrazone is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exerts its effects involves interaction with microbial cell membranes and enzymes. The hydrazone moiety is known to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, the compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

324032-37-3

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-8-7-12(9-16(15)26-2)18(24)20-11-17(23)22-21-10-13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

QJPUKNGSSZPLEB-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl)OC

Origin of Product

United States

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